molecular formula C6H8N2O2 B070508 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) CAS No. 173850-37-8

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI)

Cat. No.: B070508
CAS No.: 173850-37-8
M. Wt: 140.14 g/mol
InChI Key: AHGOJJPVMFOGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) is a chemical compound with the molecular formula C6H8N2O2. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions usually involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Properties

IUPAC Name

N,N-dimethyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8(2)6(9)5-3-4-7-10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGOJJPVMFOGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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